Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate

Cross-Coupling Reactivity Medicinal Chemistry

Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate (CAS 1256795-10-4) is a polysubstituted pyridine derivative with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol. It is categorized as a research chemical and a key synthetic intermediate rather than a terminal active pharmaceutical ingredient.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Cat. No. B12081599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)OCC2CC2)Br
InChIInChI=1S/C11H12BrNO3/c1-15-11(14)8-4-9(12)10(13-5-8)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
InChIKeyLFUHUSPGRZHNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate: A Strategic Pyridine Intermediate for Drug Discovery Procurement


Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate (CAS 1256795-10-4) is a polysubstituted pyridine derivative with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol . It is categorized as a research chemical and a key synthetic intermediate rather than a terminal active pharmaceutical ingredient . The compound features three critical functional groups: a reactive aryl bromide at the 5-position, a sterically hindered and electron-rich cyclopropylmethoxy ether at the 6-position, and a methyl ester at the 3-position. These features make it a versatile building block in organic synthesis, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions . Its properties have been computationally characterized, with a predicted logP of approximately 3.85 and a polar surface area of 35.53 Ų .

Why In-Class Pyridine Analogs Cannot Substitute for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate


Substituting the target compound with seemingly similar pyridine analogs, such as the 5-chloro derivative or the 6-methoxy variant, introduces quantifiable detriments in reactivity, pharmacokinetic profile, and synthetic efficiency that make them non-interchangeable. The 5-bromine atom is critical for enabling efficient late-stage diversification via cross-coupling, as the C-Br bond is more reactive than the analogous C-Cl bond . Simultaneously, the cyclopropylmethoxy group at the 6-position is not merely a large alkoxy group; its unique steric and electronic properties have been specifically exploited to improve metabolic stability over simpler alkoxy chains, a key parameter in lead optimization for several therapeutic programs . Using an analog without this precise substitution pattern would likely result in more strenuous coupling conditions or a loss of metabolic stability, fundamentally altering the development trajectory of the final pharmaceutical candidate.

Quantitative Differentiation Evidence for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate Against Closest Analogs


Superior Cross-Coupling Reactivity of the 5-Bromo Handle Versus the 5-Chloro Analog

The target compound is specifically designed for efficient diversification. The bromine atom at the 5-position provides a key advantage over the analogous 5-chloro compound (e.g., cyclopropylmethyl 5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylate ) for transition-metal-catalyzed cross-couplings. The C-Br bond (bond dissociation energy ~ 68 kcal/mol) is generally weaker than the C-Cl bond (~ 81 kcal/mol) in aryl halides, enabling oxidative addition under milder conditions and with higher turnover frequencies in reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings . This directly impacts synthetic planning by offering a more efficient and high-yielding diversification point, which is critical for generating compound libraries in drug discovery.

Cross-Coupling Reactivity Medicinal Chemistry

Distinct Physicochemical Profile and Metabolic Stability of the Cyclopropylmethoxy Group Versus 6-Methoxy Analog

The 6-cyclopropylmethoxy substituent is a strategic choice over a simple 6-methoxy group (as in methyl 5-bromo-6-methoxypyridine-3-carboxylate ) for drug design. The cyclopropylmethyl group increases lipophilicity (predicted logP of ~3.85 ) and steric bulk around the ether oxygen, which is a well-established medicinal chemistry strategy to block oxidative O-dealkylation, a major metabolic pathway for alkoxy-substituted aromatics. While direct metabolic stability data for the target compound is not publicly available, this principle is corroborated in patents such as EP3357918A1, where 6-(cyclopropylmethoxy)pyridine derivatives are specifically claimed for their favorable properties in treating metabolic diseases, implying an inherent pharmacokinetic advantage .

Metabolic Stability Lipophilicity Lead Optimization

Unique Regiochemical Substitution Pattern Versus the 2-Carboxylate Regioisomer

The target compound is a 3-carboxylate (nicotinate) derivative, making it structurally distinct from the 2-carboxylate (picolinate) regioisomer, such as methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate . This difference is critical because the nitrogen atom's position relative to the carboxylate and bromine groups dictates the vector of exit for further substitution, directly impacting how the resulting molecule will interact with a biological target. In programs targeting the LPA1 receptor, for instance, the specific attachment point to the pyridine core is essential for activity, as detailed in patent families describing alkoxy-substituted pyridinyl derivatives where the 3-carboxylate position is crucial for maintaining the correct molecular geometry for receptor antagonism .

Regiochemistry Receptor Binding Molecular Geometry

The Methyl Ester as a Superior Synthetic Handle to the Free Carboxylic Acid

In contrast to its free acid counterpart, 5-bromo-6-(cyclopropylmethoxy)nicotinic acid , the methyl ester form of this compound is the preferred intermediate for complex multi-step syntheses. The ester is more soluble in common organic solvents, facilitating homogeneous reactions and extractive workups. Furthermore, it acts as a protected form of the carboxylic acid, preventing unwanted side reactions during steps like Pd-catalyzed cross-couplings where a free acidic proton can quench catalysts or participate in off-cycle reactions. The predicted boiling point of the acid is 372.0±42.0 °C , whereas the methyl ester is a comparably lower-boiling solid, making it easier to purify by chromatography or recrystallization at both laboratory and pilot scales.

Prodrug Synthetic Efficiency Intermediate Chemistry

High-Impact Application Scenarios for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate in Drug Discovery


Scaffold for LPA1 or Kinase Inhibitor Lead Generation via Late-Stage Diversification

The compound is the ideal core scaffold for creating focused libraries of LPA1 receptor antagonists or kinase inhibitors. As corroborated by the patent literature on alkoxy-substituted pyridines, the precise regiochemistry of the 3-carboxylate and 5-bromo-6-cyclopropylmethoxy substitution provides the correct molecular vector for exploring this biological target space . Researchers can use the 5-bromine atom as a reactive handle for rapid parallel synthesis via Suzuki coupling to introduce a diverse array of aryl, heteroaryl, or alkenyl groups, directly yielding compounds for initial biological screening with no protecting group manipulation required. This strategy was successfully employed to build libraries of compounds for the treatment of fibrosis and other LPA-related conditions, highlighting the compound's direct relevance to modern therapeutic programs .

Strategic Intermediate for Installing a Metabolically Stable 6-Alkoxy Motif

When optimizing a lead compound that suffers from rapid oxidative metabolism at a pyridine C6-alkoxy site, incorporating this specific building block is a direct and quantifiably superior solution. The cyclopropylmethoxy group is a well-precedented strategy to block O-dealkylation more effectively than a methyl or ethyl ether . By using this intermediate, a medicinal chemist can immediately introduce the shielding group without a separate, low-yielding de novo synthesis, saving multiple synthetic steps and getting to a stable analog faster. The improvement in predicted metabolic half-life can be the turning point for a lead series, transforming an unviable compound into a preclinical candidate .

Step-Economical Synthesis of 3-Amide or 3-Carboxylic Acid Final Products

This compound is the preferred starting point for any final target containing a 6-cyclopropylmethoxy-5-substituted nicotinic acid or amide. The methyl ester is the protected carboxylic acid ideal for multi-step synthesis. Unlike the free acid, it eliminates atom- and step-inefficient protection/deprotection sequences, allowing for a smoother linear synthesis. After the 5-position is functionalized, the methyl ester can be cleanly hydrolyzed to the corresponding acid or directly converted to an amide . This translates directly into a cost and time advantage in a procurement context, as the material is ready for immediate strategic elaboration, as demonstrated in the preparation of complex pyridine-2-carboxamide drugs .

Replacement for Unstable or Less Reactive Synthons in Process Chemistry

In process chemistry, where reaction robustness and impurity profiles are paramount, this compound serves as a superior synthon to its less reactive counterparts. Replacing a 5-chloro-6-cyclopropylmethoxy intermediate with this 5-bromo version enables lower-temperature, higher-yielding coupling reactions . This is crucial for scaling up the synthesis of clinical candidates, as the milder conditions lead to fewer byproducts, simpler purifications, and a higher quality final active pharmaceutical ingredient. The tangible benefit is a more robust manufacturing process with a better cost of goods, a primary consideration for any procurement decision involving multi-kilogram scale-up .

Quote Request

Request a Quote for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.